molecular formula C11H5Cl3O2 B12080165 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde CAS No. 68502-15-8

5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde

Cat. No.: B12080165
CAS No.: 68502-15-8
M. Wt: 275.5 g/mol
InChI Key: CYFLYDRJZXHEGS-UHFFFAOYSA-N
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Description

5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is characterized by a furan ring substituted with a 2,4,5-trichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenylacetic acid.

    Cyclization: The 2,4,5-trichlorophenylacetic acid undergoes cyclization with furfural in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the furan ring.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group at the 2-position of the furan ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of 2,4,5-trichlorophenylacetic acid.

    Catalytic Cyclization: Catalytic cyclization with furfural in industrial reactors.

    Continuous Oxidation: Continuous oxidation using industrial oxidizing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 5-(2,4,5-Trichlorophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2,4,5-Trichlorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde
  • 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde
  • 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde

Comparison:

  • 5-(2,4,5-Trichlorophenyl)furan-2-carbaldehyde is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly affects its reactivity and interaction with biological targets.
  • 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde has only two chlorine atoms, resulting in different chemical and biological properties.
  • 5-(2,4,5-Trifluorophenyl)furan-2-carbaldehyde contains fluorine atoms, which alter its electronic properties and reactivity.
  • 5-(2,4,5-Trimethylphenyl)furan-2-carbaldehyde has methyl groups instead of chlorine, leading to different steric and electronic effects.

Properties

CAS No.

68502-15-8

Molecular Formula

C11H5Cl3O2

Molecular Weight

275.5 g/mol

IUPAC Name

5-(2,4,5-trichlorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H5Cl3O2/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(5-15)16-11/h1-5H

InChI Key

CYFLYDRJZXHEGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)C=O

Origin of Product

United States

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